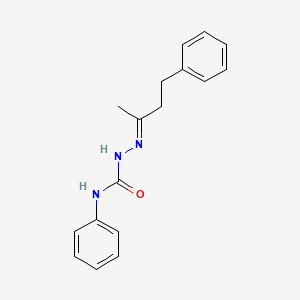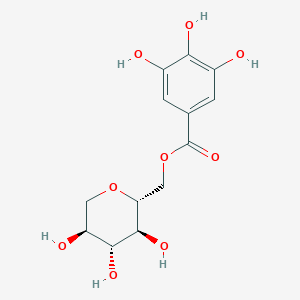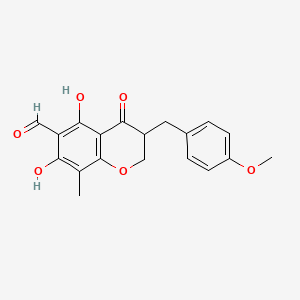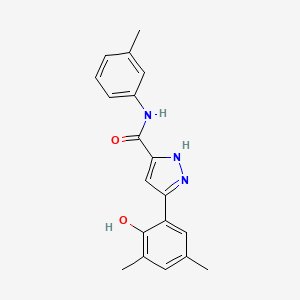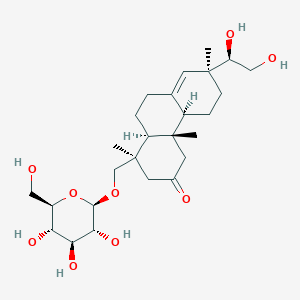![molecular formula C13H29NO4Si B14081410 4-[3-(Triethoxysilyl)propyl]morpholine CAS No. 67601-83-6](/img/structure/B14081410.png)
4-[3-(Triethoxysilyl)propyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(Triethoxysilyl)propyl]morpholine: is a chemical compound with the molecular formula C13H29NO4Si and a molecular weight of 291.46 g/mol . It is a morpholine derivative where the morpholine ring is substituted with a triethoxysilylpropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Triethoxysilyl)propyl]morpholine typically involves the reaction of morpholine with 3-(triethoxysilyl)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput .
化学反应分析
Types of Reactions: 4-[3-(Triethoxysilyl)propyl]morpholine undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture to form silanol groups.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Electrophilic reagents, such as alkyl halides or acyl chlorides, under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds and cross-linked networks.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
Chemistry: 4-[3-(Triethoxysilyl)propyl]morpholine is used as a coupling agent in the synthesis of hybrid materials, where it facilitates the bonding between organic and inorganic components. It is also employed in the modification of surfaces to introduce functional groups that enhance adhesion and compatibility .
Biology: In biological research, this compound is used to modify biomolecules and surfaces for improved biocompatibility and functionality. It is often utilized in the development of biosensors and diagnostic devices .
Medicine: In the medical field, this compound is explored for its potential in drug delivery systems and tissue engineering. Its ability to form stable bonds with various substrates makes it valuable in creating biocompatible coatings and scaffolds .
Industry: Industrially, this compound is used in the production of adhesives, sealants, and coatings. Its ability to enhance the adhesion of materials to different surfaces makes it a valuable additive in various formulations .
作用机制
The mechanism of action of 4-[3-(Triethoxysilyl)propyl]morpholine involves its ability to form stable bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds provide strong adhesion and compatibility with various surfaces. The morpholine ring can also participate in chemical reactions, allowing for further functionalization and modification .
相似化合物的比较
- 3-(Triethoxysilyl)propylamine
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Triethoxysilyl)propyl methacrylate
Comparison: 4-[3-(Triethoxysilyl)propyl]morpholine is unique due to the presence of the morpholine ring, which imparts additional chemical reactivity and functionality compared to other similar compounds. For example, 3-(Triethoxysilyl)propylamine lacks the morpholine ring and thus has different reactivity and applications. Similarly, 3-(Triethoxysilyl)propyl isocyanate and 3-(Triethoxysilyl)propyl methacrylate have distinct functional groups that confer different properties and uses .
属性
CAS 编号 |
67601-83-6 |
|---|---|
分子式 |
C13H29NO4Si |
分子量 |
291.46 g/mol |
IUPAC 名称 |
triethoxy(3-morpholin-4-ylpropyl)silane |
InChI |
InChI=1S/C13H29NO4Si/c1-4-16-19(17-5-2,18-6-3)13-7-8-14-9-11-15-12-10-14/h4-13H2,1-3H3 |
InChI 键 |
XHSMJSNXQUKFBB-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCN1CCOCC1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)
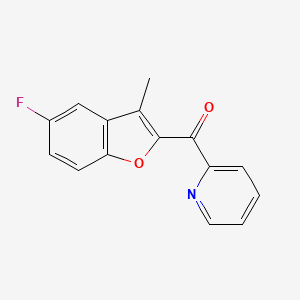
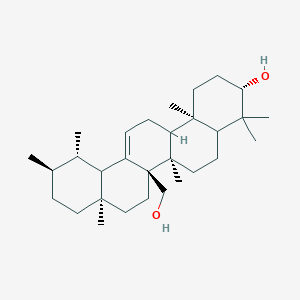

![2-Benzyl-1-(4-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081348.png)
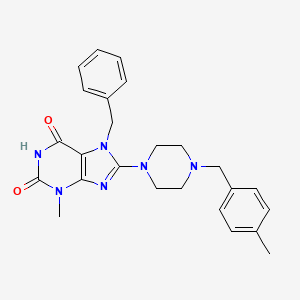

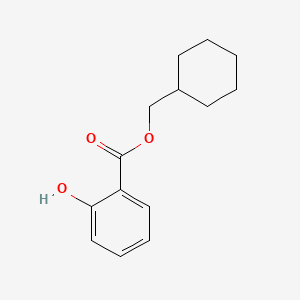
![4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid](/img/structure/B14081365.png)
